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molecular formula C10H16N2 B8804901 4-(2-Amino-2-methylpropyl)aniline CAS No. 51131-55-6

4-(2-Amino-2-methylpropyl)aniline

Cat. No. B8804901
M. Wt: 164.25 g/mol
InChI Key: GVKXPMXVIMAJIV-UHFFFAOYSA-N
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Patent
US04894219

Procedure details

2-Amino-2-methyl-1-(4-nitrophenyl)propane sulfate (6.07 g, 25 mmol) was suspended in ethanol (33 ml, 50 mmol) was added with stirring. Hydrazine (2.5 g, 78 mmol) was added, followed by Raney nickel (0.2 ml of 50% slurry). After 1 min gas evolution began, and the mixture turned yellow and was warmed to about 40° C. After 20 min gas evolution has almost ceased. Fresh catalyst was added and the mixture was boiled with stirring for 5 min to decompose excess hydrazine. After cooling, the suspension was filtered, the catalyst was washed with ethanol, and the filtrates were evaporated. The residue was extracted with diethyl ether (3×40 ml), and the extracts were dried (K2CO3) and evaporated, leaving a yellow oil, which solidified (3.87 g); mp 82-84° C.
Name
2-Amino-2-methyl-1-(4-nitrophenyl)propane sulfate
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][C:7]([CH3:19])([CH3:18])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1.C(O)C.NN>[Ni]>[NH2:6][C:7]([CH3:19])([CH3:18])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
2-Amino-2-methyl-1-(4-nitrophenyl)propane sulfate
Quantity
6.07 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC(CC1=CC=C(C=C1)[N+](=O)[O-])(C)C
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Five
Name
Quantity
0.2 mL
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After 20 min gas evolution has almost ceased
Duration
20 min
ADDITION
Type
ADDITION
Details
Fresh catalyst was added
STIRRING
Type
STIRRING
Details
with stirring for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the catalyst was washed with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrates were evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethyl ether (3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving a yellow oil, which

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
Smiles
NC(CC1=CC=C(C=C1)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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